molecular formula C19H16BrN3O3 B10836128 Quinazoline derivative 12

Quinazoline derivative 12

Cat. No.: B10836128
M. Wt: 414.3 g/mol
InChI Key: OWJRZOOAIAWSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline derivative 12 is a member of the quinazoline family, which is a class of nitrogen-containing heterocyclic compounds. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a fused benzene and pyrimidine ring system, which contributes to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivative 12 typically involves the condensation of anthranilic acid with various aldehydes or ketones under acidic or basic conditions. One common method is the reaction of anthranilic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired quinazoline derivative . Another approach involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of quinazoline derivatives often employs large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yields and purity of the final product. The use of catalysts, such as metal catalysts or phase-transfer catalysts, can further improve the efficiency of the synthesis .

Scientific Research Applications

Quinazoline derivative 12 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinazoline derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents . These compounds have shown promise in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders .

Properties

Molecular Formula

C19H16BrN3O3

Molecular Weight

414.3 g/mol

IUPAC Name

2-bromo-N-(2-cyclopropyl-4-oxoquinazolin-3-yl)-5-methoxybenzamide

InChI

InChI=1S/C19H16BrN3O3/c1-26-12-8-9-15(20)14(10-12)18(24)22-23-17(11-6-7-11)21-16-5-3-2-4-13(16)19(23)25/h2-5,8-11H,6-7H2,1H3,(H,22,24)

InChI Key

OWJRZOOAIAWSHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NN2C(=NC3=CC=CC=C3C2=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.